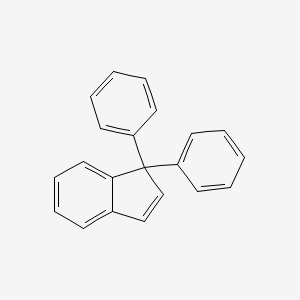![molecular formula C23H29IN2 B14670011 1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide CAS No. 39873-68-2](/img/structure/B14670011.png)
1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide is a quaternary ammonium compound that features a quinoline core substituted with a butyl group and a diethylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Butyl Group: The quinoline core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.
Introduction of Diethylamino Phenyl Group: The diethylamino phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the quinoline core reacts with 4-(diethylamino)phenyl chloride in the presence of a base.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quaternary ammonium iodide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, and interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
1-Butyl-2-phenylquinolin-1-ium iodide: Lacks the diethylamino group, resulting in different chemical and biological properties.
2-[4-(Diethylamino)phenyl]quinolin-1-ium iodide: Lacks the butyl group, affecting its solubility and reactivity.
1-Butyl-2-[4-(dimethylamino)phenyl]quinolin-1-ium iodide: Contains a dimethylamino group instead of a diethylamino group, leading to variations in its electronic properties.
Uniqueness: 1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide is unique due to the presence of both the butyl and diethylamino phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
39873-68-2 |
|---|---|
Formule moléculaire |
C23H29IN2 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-(1-butylquinolin-1-ium-2-yl)-N,N-diethylaniline;iodide |
InChI |
InChI=1S/C23H29N2.HI/c1-4-7-18-25-22-11-9-8-10-19(22)14-17-23(25)20-12-15-21(16-13-20)24(5-2)6-3;/h8-17H,4-7,18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IQZWJBOSLFKHLX-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



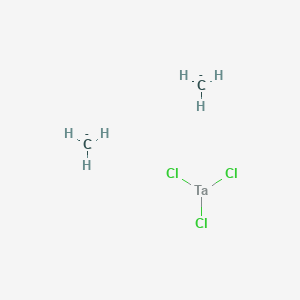
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
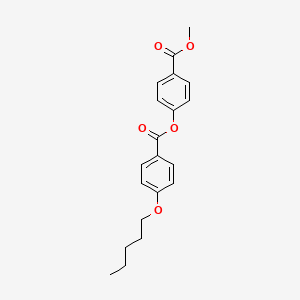

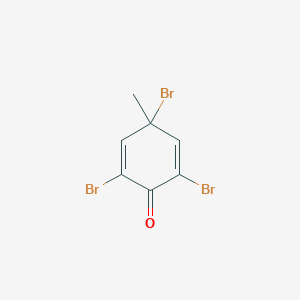
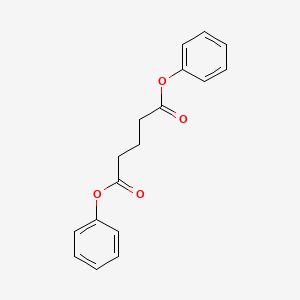
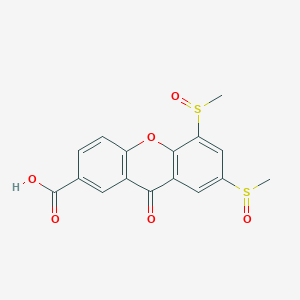

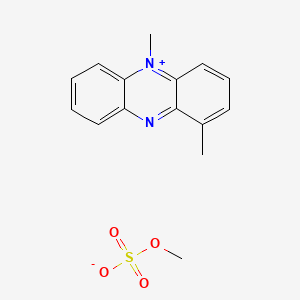
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)

